(4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone
Description
The compound (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is a complex organic molecule that combines a piperazine ring with an indole moiety
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-14-15(2)23-19-8-7-16(13-17(14)19)21(26)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13,23H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKZVHUILQKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
Scientific Research Applications
Chemistry
In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It has been investigated for its potential as an antidepressant, anxiolytic, and antipsychotic agent due to its ability to interact with serotonin and dopamine receptors .
Industry
In the pharmaceutical industry, this compound is used in the research and development of new therapeutic agents. Its ability to modulate neurotransmitter activity makes it a valuable candidate for treating neurological disorders .
Mechanism of Action
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s indole moiety allows it to bind effectively to these receptors, influencing mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-chlorophenyl)piperazin-1-yl)(1H-indol-3-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(2-methyl-1H-indol-5-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(3,4-dimethyl-1H-indol-5-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is unique due to the specific positioning of the methyl groups on the indole ring. This structural feature can influence its binding affinity and selectivity for neurotransmitter receptors, potentially leading to different pharmacological profiles and therapeutic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
